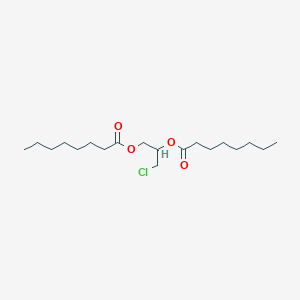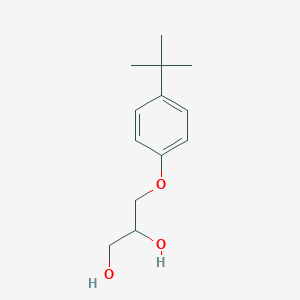
4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester is a heterocyclic compound that belongs to the pyrrolidinone family This compound is characterized by its unique structure, which includes a pyrrole ring with hydroxyl, oxo, and diethyl ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester typically involves multicomponent reactions. One efficient method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. The reaction is carried out in ethanol under ultrasound irradiation for about 55 minutes . Another method involves the use of N-tritylated acrylamide as a starting material, followed by the formation of zinc (II) complexes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions and catalysis in organic solvents like ethanol suggests that scalable production could be achieved through optimization of these reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and yields.
Major Products
The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Applications De Recherche Scientifique
4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular pathways. For example, its derivatives have been shown to inhibit HIV-1 integrase and exhibit antibacterial activity . The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolidinone derivatives such as:
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
What sets 4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C10H13NO6 |
|---|---|
Poids moléculaire |
243.21 g/mol |
Nom IUPAC |
diethyl 3-hydroxy-5-oxo-2H-pyrrole-1,4-dicarboxylate |
InChI |
InChI=1S/C10H13NO6/c1-3-16-9(14)7-6(12)5-11(8(7)13)10(15)17-4-2/h12H,3-5H2,1-2H3 |
Clé InChI |
RKOMVSDMVTUBDL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(CN(C1=O)C(=O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate](/img/structure/B13411811.png)



![1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate](/img/structure/B13411840.png)

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)






